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Introduction

The interaction between Menin and Mixed Lineage Leukemia (MLL) protein is a critical driver

for the development and progression of certain types of acute leukemia, particularly those with

MLL gene rearrangements.[1][2][3] Menin acts as an essential oncogenic cofactor for MLL

fusion proteins, and their interaction is necessary to maintain the leukemogenic gene

expression program, including the upregulation of HOXA9 and MEIS1 genes.[2][4][5] Small

molecule inhibitors designed to disrupt the Menin-MLL protein-protein interaction (PPI)

represent a promising therapeutic strategy for these cancers.[1][4][6]

Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-

protein interactions in their cellular context.[7][8][9] This method utilizes an antibody to

specifically isolate a target protein (the "bait") from a cell lysate, along with any proteins that are

bound to it (the "prey").[10][11] By performing a Co-IP, researchers can qualitatively and

quantitatively assess the disruption of the Menin-MLL interaction following treatment with a

specific inhibitor. This application note provides a detailed protocol for using Co-IP to validate

the efficacy of a Menin-MLL inhibitor in disrupting the Menin-MLL fusion protein complex within

a cellular environment.
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The protocol involves treating cells expressing a tagged MLL fusion protein (e.g., MLL-AF9 with

a FLAG tag) with a Menin-MLL inhibitor.[5] Following treatment, the cells are lysed under

conditions that preserve protein-protein interactions.[8] An antibody targeting the tag on the

MLL fusion protein is used to immunoprecipitate the MLL fusion protein complex. The

precipitated proteins are then separated by SDS-PAGE and analyzed by Western blot to detect

the presence of Menin. A successful inhibitor will disrupt the Menin-MLL interaction, resulting in

a significant reduction of Menin co-precipitated with the MLL fusion protein compared to

untreated or vehicle-treated control cells.[5]

Experimental Protocol
This protocol is designed for mammalian cells (e.g., HEK293T or a relevant leukemia cell line

like MV4;11) engineered to express a tagged MLL fusion protein.

Materials and Reagents

Cell Culture: HEK293T cells, MV4;11 cells, or other appropriate cell line.

Transfection Reagents (for transient expression): Plasmid encoding tagged MLL-fusion

protein (e.g., pFLAG-MLL-AF9), transfection reagent (e.g., Lipofectamine).

Inhibitor: Menin-MLL Inhibitor (e.g., MI-503, MIV-6) dissolved in appropriate solvent (e.g.,

DMSO).[5][12]

Antibodies:

Primary IP Antibody: Anti-FLAG antibody (or antibody against the specific tag).

Primary Western Blot Antibodies: Anti-Menin antibody, Anti-FLAG antibody (to confirm IP),

Anti-Actin or Anti-Vinculin (as loading control).

Secondary Antibodies: HRP-conjugated anti-mouse/rabbit IgG.

Beads: Protein A/G magnetic beads or agarose beads.[10]

Buffers and Solutions:

Cell Culture Medium (e.g., DMEM, RPMI-1640) with supplements.
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Phosphate-Buffered Saline (PBS), ice-cold.[7]

Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40.[7]

Immediately before use, add protease and phosphatase inhibitor cocktails.

Wash Buffer: Same as Lysis Buffer but with a lower detergent concentration (e.g., 0.1%

NP-40) or as optimized.

Elution Buffer: 2x Laemmli Sample Buffer (e.g., 4% SDS, 20% glycerol, 10% 2-

mercaptoethanol, 0.004% bromophenol blue, 0.125 M Tris-HCl).

Procedure

1. Cell Culture and Treatment

Seed cells (e.g., HEK293T) in 10 cm plates. If using a transient expression system, transfect
the cells with the plasmid encoding the tagged MLL-fusion protein and allow for expression
(typically 24-48 hours).
Treat the cells with the Menin-MLL inhibitor at various concentrations (e.g., 0.1 µM, 1 µM, 10
µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).

2. Cell Lysis

After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.[7]
Aspirate PBS completely. Add 1 mL of ice-cold Co-IP Lysis Buffer to each 10 cm plate.
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
Incubate the lysate on ice for 30 minutes with gentle vortexing every 10 minutes.
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[10]
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is the
protein extract.
Take a small aliquot (e.g., 50 µL) of the supernatant to serve as the "Input" or "Lysate"
control for Western blot analysis.

3. Immunoprecipitation (IP)

Determine the protein concentration of the cleared lysate using a standard protein assay
(e.g., BCA).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.creative-diagnostics.com/co-immunoprecipitation-co-ip-protocol.htm
https://www.creative-diagnostics.com/co-immunoprecipitation-co-ip-protocol.htm
https://www.creative-diagnostics.com/co-immunoprecipitation-co-ip-protocol.htm
https://www.assaygenie.com/co-immunoprecipitation-co-ip-protocol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12381092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Normalize the total protein amount for each sample (e.g., 1-2 mg of total protein in 1 mL of
lysis buffer).
Add the primary antibody for the tagged protein (e.g., 2-5 µg of anti-FLAG antibody) to each
normalized lysate.
Incubate for 2-4 hours or overnight at 4°C on a rotator to form the antibody-antigen complex.
[7]
While incubating, prepare the Protein A/G beads by washing them three times with Co-IP
Lysis Buffer.[7]
Add the equilibrated bead slurry (e.g., 30 µL) to each lysate-antibody mixture.
Incubate for an additional 1-2 hours at 4°C on a rotator to capture the immune complexes.

4. Washing and Elution

Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C) or by using a magnetic
rack if using magnetic beads.[7]
Carefully aspirate and discard the supernatant.
Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. After the final wash, remove
the supernatant completely.
To elute the proteins, add 50 µL of 2x Laemmli Sample Buffer directly to the beads.
Boil the samples at 95-100°C for 5-10 minutes to dissociate the protein complexes from the
beads and denature the proteins.
Centrifuge to pellet the beads and collect the supernatant, which contains the
immunoprecipitated proteins (the "IP" sample).

5. Western Blot Analysis

Load the "IP" samples and the "Input" samples (prepared with Laemmli buffer) onto an SDS-
PAGE gel.
Perform electrophoresis to separate the proteins by size.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Block the membrane and probe with primary antibodies against Menin and the tag (e.g.,
FLAG).
Also, probe the "Input" samples for Menin, the tag, and a loading control (e.g., Actin) to
ensure equal protein loading and expression levels.[5]
Incubate with the appropriate HRP-conjugated secondary antibodies and detect using an
enhanced chemiluminescence (ECL) substrate.
Image the blot using a chemiluminescence detection system. The amount of co-precipitated
Menin should decrease with increasing concentrations of the inhibitor.
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Data Presentation
Quantitative data from the Western blot analysis can be summarized to compare the effects of

the inhibitor. Densitometry analysis of the protein bands should be performed using image

analysis software (e.g., ImageJ).

Table 1: Densitometry Analysis of Co-Immunoprecipitation Results

Treatmen
t Group

Input:
MLL-AF9
(Normaliz
ed)

Input:
Menin
(Normaliz
ed)

IP: MLL-
AF9
(Arbitrary
Units)

IP: Menin
(Arbitrary
Units)

Menin /
MLL-AF9
Ratio (IP)

%
Disruptio
n

Vehicle

(DMSO)
1.00 1.00 55,000 48,000 0.87 0%

Inhibitor

(0.1 µM)
1.02 0.98 54,500 31,200 0.57 34.5%

Inhibitor

(1.0 µM)
0.99 1.01 55,200 12,100 0.22 74.7%

Inhibitor

(10 µM)
1.00 0.99 54,800 2,600 0.05 94.3%

% Disruption is calculated relative to the vehicle control.

Table 2: Reagents and Recommended Concentrations
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Reagent
Stock
Concentration

Working
Concentration

Notes

Menin-MLL Inhibitor 10 mM in DMSO 0.1 - 10 µM

Final DMSO

concentration should

be <0.1%.

Anti-FLAG (IP) 1 mg/mL 2-5 µg per IP

Optimize antibody

amount for each cell

line.

Anti-Menin (WB) 1 mg/mL 1:1000 dilution

Optimize dilution

based on signal

intensity.

Anti-FLAG (WB) 1 mg/mL 1:2000 dilution
To confirm successful

immunoprecipitation.

Protein A/G Beads 50% Slurry 30 µL of slurry per IP
Pre-wash beads

before use.
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Caption: Mechanism of Menin-MLL inhibitor action.
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Experimental Workflow for Co-Immunoprecipitation

1. Cell Culture & Treatment
(with Menin-MLL Inhibitor)

2. Cell Lysis
(Non-denaturing buffer)

Take 'Input' Sample

3. Immunoprecipitation
(Add Anti-Tag Antibody)

7. Western Blot Analysis
(Probe for Menin and Tag)

4. Capture Immune Complex
(Add Protein A/G Beads)

5. Wash Beads
(Remove non-specific binders)

6. Elution
(Boil in Sample Buffer)
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Caption: Workflow for Menin-MLL Co-Immunoprecipitation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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